molecular formula C7H6INO2 B8645925 7-Iodobenzo[d][1,3]dioxol-4-amine

7-Iodobenzo[d][1,3]dioxol-4-amine

Cat. No. B8645925
M. Wt: 263.03 g/mol
InChI Key: GOXWBIBGOQKSBJ-UHFFFAOYSA-N
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Patent
US07504408B2

Procedure details

Benzyltrimethylammonium dichloroiodate (2.8 g) was added portionwise over 10 minutes to a stirred mixture of 1,3-benzodioxol-4-amine (1 g), calcium carbonate (0.95 g) in methanol (5 ml) and dichloromethane (10 ml). The reaction mixture was stirred at ambient temperature for 1.5 hours. The reaction mixture was diluted with water and extracted with dichloromethane. The organics were washed with water saturated brine and dried over magnesium sulfate. The residue was purified by column chromatography on silica using a gradient of an 8:1 mixture of dichloromethane/isohexane to Dichloromethane as eluent. There was thus obtained 7-iodo-1,3-benzodioxol-4-amine as a beige crystalline solid (1.1 g); NMR Spectrum: (DMSOd6) 5.04 (bs, 2H); 5.94 (s, 2H); 6.13 (d, 1H), 6.80 (d, 1H).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I(Cl)(=O)=O.[I:5](Cl)(=O)=O.C([N+](C)(C)C)C1C=CC=CC=1.[O:20]1[C:24]2[CH:25]=[CH:26][CH:27]=[C:28]([NH2:29])[C:23]=2[O:22][CH2:21]1.C(=O)([O-])[O-].[Ca+2]>CO.ClCCl.O>[I:5][C:25]1[C:24]2[O:20][CH2:21][O:22][C:23]=2[C:28]([NH2:29])=[CH:27][CH:26]=1 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
I(=O)(=O)Cl.I(=O)(=O)Cl.C(C1=CC=CC=C1)[N+](C)(C)C
Name
Quantity
1 g
Type
reactant
Smiles
O1COC2=C1C=CC=C2N
Name
Quantity
0.95 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organics were washed with water saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica using
ADDITION
Type
ADDITION
Details
a gradient of an 8:1 mixture of dichloromethane/isohexane to Dichloromethane as eluent

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
IC1=CC=C(C2=C1OCO2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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